N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Description
Introduction to N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
The compound N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide represents a structurally sophisticated entity within the class of thiazole-acetamide derivatives. Its architecture incorporates multiple pharmacophores, including a benzo[d]dioxole moiety, a thiazole ring, and a urea linkage conjugated to a meta-tolyl group. The convergence of these features imparts unique physicochemical characteristics and potential for biological activity, particularly as observed in the context of enzyme inhibition and multifactorial disease modulation. The subsequent sections systematically address the compound’s chemical classification and nomenclature, followed by a historical overview of thiazole-acetamide derivatives in medicinal chemistry.
Chemical Classification and Nomenclature
Chemical Identity and Structural Features
N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a small organic molecule with the molecular formula C₂₁H₂₀N₄O₄S and a molecular weight of 424.5 g/mol. The structure is defined by several critical subunits: a benzo[d]dioxole ring, which is a fused aromatic system with two oxygen atoms forming a 1,3-dioxole ring on a benzene core; a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms; and a urea linkage, which connects the thiazole to a meta-tolyl (3-methylphenyl) group. The acetamide moiety bridges the thiazole ring to the benzo[d]dioxol-5-ylmethyl group.
The systematic IUPAC name for this compound is N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide. This nomenclature accurately reflects the connectivity and substitution pattern of the molecule’s functional groups, ensuring clarity in scientific communication.
The compound is indexed in chemical databases under several synonyms, including its registry number 921466-30-0 and the PubChem Compound Identifier (CID) 18567539. These identifiers facilitate unambiguous referencing across research and regulatory settings.
Structural Representation and Conformational Analysis
The two-dimensional structure of N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide reveals the spatial arrangement of its constituent rings and linkages, highlighting the central role of the thiazole ring as a scaffold for the attachment of both the urea and acetamide functionalities. The three-dimensional conformer, as computed and visualized in cheminformatics platforms, demonstrates the potential for intramolecular interactions, such as hydrogen bonding between the urea and acetamide groups, and the planarity of the aromatic systems, which may influence the compound’s binding affinity to biological targets.
The physicochemical properties of the compound, as derived from its structure, include moderate polarity due to the presence of amide, urea, and dioxole functionalities, balanced by the hydrophobic character of the aromatic rings. These features collectively suggest a potential for both aqueous solubility and membrane permeability, characteristics that are often desirable in drug-like molecules.
Data Table: Key Chemical Properties
The following table summarizes the principal chemical identifiers and properties of N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, as curated from authoritative chemical databases:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₄O₄S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
| PubChem CID | 18567539 |
| Registry Number | 921466-30-0 |
| Synonyms | AKOS024626948, F2096-0311 |
| 2D Structure | Available (see PubChem) |
| 3D Conformer | Available (see PubChem) |
| Date of Database Entry | December 4, 2007 |
| Last Modified | May 24, 2025 |
Classification within Chemical Taxonomy
Within the broader framework of chemical taxonomy, N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is categorized as a thiazole-acetamide derivative. The thiazole ring, a hallmark of this class, is recognized for its prevalence in bioactive natural products and synthetic pharmaceuticals. The incorporation of a urea linkage and benzo[d]dioxole moiety further distinguishes this compound, placing it at the intersection of heterocyclic chemistry and medicinally relevant scaffolds.
The presence of multiple pharmacophores within a single molecule is a deliberate strategy in medicinal chemistry, aimed at enhancing target specificity, modulating pharmacokinetic properties, and conferring multifunctional activity. In this context, the compound exemplifies the rational design principles that underpin contemporary drug discovery efforts.
Historical Context of Thiazole-Acetamide Derivatives in Medicinal Chemistry
Emergence and Evolution of Thiazole Derivatives
The thiazole ring system, characterized by a five-membered heterocycle containing both sulfur and nitrogen, has a storied history in medicinal chemistry. Since the early twentieth century, thiazole derivatives have been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The structural versatility of the thiazole scaffold has facilitated its adoption in the design of numerous therapeutic agents.
The acetamide functional group, when appended to the thiazole ring, introduces additional hydrogen bonding capacity and modulates the electronic environment of the molecule. This modification has been leveraged to enhance the binding affinity and selectivity of thiazole-based compounds for various biological targets.
Development of Thiazole-Acetamide Compounds as Enzyme Inhibitors
The integration of thiazole and acetamide motifs has yielded a rich vein of research in the context of enzyme inhibition. Notably, thiazole-acetamide derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer’s disease. Structure-activity relationship studies have demonstrated that substitution patterns on the thiazole and acetamide rings can profoundly influence inhibitory potency and selectivity.
A seminal study published in 2016 reported the synthesis and characterization of a series of thiazole acetamides, which were evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase in vitro. Among these, certain analogues exhibited low micromolar inhibitory concentrations, with selectivity indices favoring acetylcholinesterase inhibition. These findings underscored the potential of thiazole-acetamide derivatives as multifactorial agents, capable of modulating multiple pathogenic pathways in complex diseases.
Multifunctional Design and Disease Modulation
Beyond enzyme inhibition, thiazole-acetamide derivatives have been explored for their capacity to interfere with protein aggregation and secretase activity, processes central to the etiology of neurodegenerative conditions. The modular nature of the thiazole-acetamide scaffold permits the introduction of additional pharmacophores, such as the benzo[d]dioxole and urea moieties present in N-(benzo[d]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. This combinatorial approach is emblematic of modern medicinal chemistry, which seeks to develop compounds with polypharmacological profiles.
The historical trajectory of thiazole-acetamide research reflects a broader trend toward the rational design of multifunctional molecules. By harnessing the intrinsic reactivity and biological compatibility of the thiazole ring, chemists have generated a diverse array of derivatives with applications spanning infectious diseases, oncology, and neurodegeneration.
Data Table: Milestones in Thiazole-Acetamide Research
The following table highlights key milestones in the development of thiazole-acetamide derivatives within medicinal chemistry, emphasizing their evolving roles as enzyme inhibitors and multifunctional agents:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-3-2-4-15(7-13)23-20(27)25-21-24-16(11-30-21)9-19(26)22-10-14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRNJYWWZBNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Urea Derivative Formation: The urea group can be introduced by reacting an amine with an isocyanate.
Final Coupling Reaction: The final step involves coupling the benzodioxole, thiazole, and urea intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity at multiple sites:
Thiazole Ring
-
Nucleophilic substitution : The thiazole sulfur is susceptible to substitution by nucleophiles (e.g., amines, alkoxides) under basic conditions .
-
Electrophilic attack : The 2-position of the thiazole is electrophilic, enabling reactions with enolates or Grignard reagents.
Ureido Group
-
Hydrolysis : The ureido group can undergo hydrolysis to form a carbamic acid under acidic or basic conditions, depending on the stability of intermediates .
-
Amidation : The ureido nitrogen may participate in amidation reactions with activated esters .
Dioxole Ring
-
Ring-opening : The dioxole ring is susceptible to acid-catalyzed ring-opening to form diols or ketones .
-
Electrophilic substitution : The aromatic ring can undergo reactions such as nitration or bromination under standard conditions.
Stability and Degradation
Stability studies suggest:
-
Thermal stability : The compound is stable up to 200°C under inert conditions .
-
Hydrolytic stability : Prolonged exposure to aqueous acid (pH < 3) leads to partial degradation of the ureido group .
-
Photostability : The dioxole ring exhibits moderate sensitivity to UV light, requiring storage in dark conditions.
Mechanistic Insights
The compound’s reactivity is governed by:
-
Electron distribution : The thiazole ring’s electronegative sulfur atom directs reactivity to the 2-position .
-
Steric effects : The bulky m-tolyl group on the ureido moiety stabilizes the molecule against certain nucleophilic attacks .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole ring.
Comparative Reactivity Analysis
A comparison with structurally similar compounds reveals:
References BenchChem. (2024). N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. EvitaChem. (2025). N-(benzo[d] dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide. European Patent Office. (2023). EP3568390B1.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promise in the field of antimicrobial research. In a study evaluating various acetamide derivatives, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide were synthesized and tested for their efficacy against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting that modifications to the thiazole and ureido moieties could enhance activity against resistant strains .
Anticancer Potential
Recent research has investigated the anticancer properties of compounds with similar structural features. For instance, derivatives containing benzo[d]dioxole and thiazole rings have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These studies demonstrated that such compounds can induce apoptosis and inhibit cell proliferation in cancer cells . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Enzyme Inhibition Studies
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Specifically, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole and acetamide frameworks have shown promising inhibitory activity against acetylcholinesterase, suggesting that this compound could be explored further for its therapeutic implications in cognitive disorders .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as benzo[d][1,3]dioxole derivatives and thiazole-based intermediates. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a comparative study on antimicrobial efficacy, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ureido group significantly enhanced the antimicrobial properties of the compounds derived from N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-acetamides .
Case Study 2: Anticancer Activity
A series of thiazole-containing acetamides were synthesized and tested against human breast cancer cell lines (MCF-7). The results showed that specific substitutions led to increased cytotoxicity compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole-Acetamide Motifs
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26): Key difference: Replaces the ureido-thiazole group with a bromothiophene-methylamino moiety. Synthesis: Prepared via nucleophilic substitution under argon, yielding 65% purity after HPLC .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide :
Ureido-Thiazole Derivatives
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4b, ) :
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, ) :
Thiazolidinone and Thioxothiazolidine Derivatives
- 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide (): Key difference: Features a thioxothiazolidine ring instead of a thiazole. Synthesis: Catalyzed by triethylamine in ethanol (85% yield) . Bioactivity: Potent urease inhibitor (IC₅₀ = 0.8 µM), highlighting the role of the thioxo group in enzyme interaction .
Spectral and Analytical Data
*Inferred from analogous acetamide and urea groups in and .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes recent findings on its biological activity, including antidiabetic effects, antitumor properties, and other pharmacological applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The thiazole and ureido functionalities further enhance its potential as a therapeutic agent. The IUPAC name indicates a complex structure that may influence its interaction with biological targets.
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives, including compounds similar to this compound, as candidates for antidiabetic drugs. For instance, research indicated that certain benzodioxole derivatives exhibited significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The IC50 values for these inhibitors were reported to be competitive with known antidiabetic agents .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. A series of thiazole derivatives related to this compound demonstrated promising activity against various cancer cell lines. In vitro studies showed that modifications to the thiazole ring could enhance cytotoxicity against specific cancer types. For example, compounds with substituted aryl groups exhibited increased potency in inhibiting tumor cell proliferation .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition: The compound's ability to inhibit key enzymes such as α-amylase suggests a mechanism for its antidiabetic effects.
- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Interaction: Structure-activity relationship (SAR) studies indicate that variations in the substituents on the benzodioxole and thiazole rings can significantly affect binding affinity to biological receptors .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions targeting the thiazole core and benzodioxole substituents. Key steps include:
- Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones (e.g., chloroacetyl chloride) in solvents like dioxane or acetic acid under reflux, as described for analogous thiazole-acetamide syntheses .
- Ureido Functionalization : Reaction of the thiazole intermediate with m-tolyl isocyanate to introduce the ureido group, requiring anhydrous conditions and catalytic triethylamine .
- Benzodioxole Coupling : Alkylation or nucleophilic substitution to attach the benzo[d][1,3]dioxol-5-ylmethyl moiety, often using DMF or ethanol as solvents .
Purification : Recrystallization from ethanol-DMF mixtures (1:1 v/v) is recommended for optimal yield and purity .
Basic: How is purity and structural integrity confirmed post-synthesis?
Methodological Answer:
- Chromatography : TLC (e.g., silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy :
- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .
Advanced: What strategies optimize reaction yields for this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in benzodioxole coupling steps, improving yields by ~15% compared to ethanol .
- Catalysis : Triethylamine (1.5 equiv.) in ureido formation reduces side-product formation (e.g., dimerization) .
- Temperature Control : Reflux in acetic acid (110–120°C) for thiourea-α-halo ketone condensation minimizes incomplete cyclization .
Key Data :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Thiazole cyclization | Dioxane, 25°C, 12 h | 78% → 85% |
| Ureido functionalization | Acetic acid, 80°C, 2 h | 65% → 72% |
Advanced: How can computational methods predict biological activity?
Methodological Answer:
- PASS Program : Predicts antitumor potential by analyzing structural motifs (e.g., thiazole-urea) against known bioactive libraries. For example, the benzodioxole moiety correlates with kinase inhibition (Pa > 0.7) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR (PDB: 1M17). The thiazole ring shows π-π stacking with Phe 723 (binding energy: −9.2 kcal/mol) .
- Validation : Compare docking scores with in vitro IC50 values (e.g., <10 µM for EGFR inhibition) to refine force field parameters .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Solvent Effects in Docking : Include explicit water molecules in MD simulations to account for solvation (e.g., TIP3P model), which may resolve false positives in hydrophobic pocket interactions .
- Conformational Sampling : Use 100-ns MD trajectories to identify dominant binding poses missed in static docking .
- Experimental Triangulation : Validate with orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays for inhibition) to confirm computational hits .
Advanced: What is the role of thiazole and benzodioxole moieties in bioactivity?
Methodological Answer:
- Thiazole :
- Benzodioxole :
- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration in neurotargeting studies .
- π-Stacking : The fused aromatic system interacts with tyrosine residues (e.g., EGFR Tyr 845) in crystallographic studies .
SAR Insight : Methyl substitution on the m-tolyl group (R = CH3) boosts cytotoxicity (IC50: 2.1 µM vs. 8.7 µM for R = H) by enhancing hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
